![molecular formula C7H5F3N4 B2753358 8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 216300-82-2](/img/structure/B2753358.png)
8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound with the molecular formula C7H5F3N4 . It belongs to the class of nitrogen-containing heterocycles . This class of compounds is known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine” is characterized by a five-membered triazole ring fused with a six-membered pyridazine ring . The molecule has a trifluoromethyl group attached to the 6-position and a methyl group attached to the 8-position .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
A notable area of application involves the synthesis and detailed structural characterization of triazolo[4,3-b]pyridazine derivatives. Studies have demonstrated the synthesis of these compounds and characterized them using various techniques such as NMR, IR, mass spectral studies, and X-ray diffraction. These compounds have been examined for their electronic structures through Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks to understand their intermolecular interactions and molecular packing strength (Sallam et al., 2021). Another study focused on the synthesis of carbon-14 and carbon-13 labeled 3-methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b] pyridazine for absorption and metabolism studies, highlighting its potential as an anxiolytic agent (May & Lanzilotti, 1984).
Medicinal Chemistry Applications
In medicinal chemistry, these compounds have been explored for their potential therapeutic applications. For example, derivatives of triazolo[4,3-b]pyridazine have shown promising results in cardiovascular studies due to their coronary vasodilating and antihypertensive activities (Sato et al., 1980). Another study synthesized and evaluated a series of triazolo[4,3-b]pyridazines for their antihistaminic activity and inhibitory effect on eosinophil infiltration, showcasing their potential as therapeutic agents for atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Agricultural Chemistry Applications
In agriculture, pyridazine derivatives are utilized for their molluscicidal, anti-feedant, insecticidal, herbicidal, and plant growth regulatory properties. A study focusing on the synthesis, structure elucidation, and docking study of a novel pyridazine derivative against the fungus Fusarium oxysporum highlights the potential agrochemical applications of these compounds (Sallam et al., 2022).
Eigenschaften
IUPAC Name |
8-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c1-4-2-5(7(8,9)10)13-14-3-11-12-6(4)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZWHISJAXDZRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN2C1=NN=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326592 |
Source
|
Record name | 8-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24822236 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
CAS RN |
216300-82-2 |
Source
|
Record name | 8-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.